molecular formula C10H13N B8796923 1,2-Dimethylindoline CAS No. 26216-93-3

1,2-Dimethylindoline

Cat. No.: B8796923
CAS No.: 26216-93-3
M. Wt: 147.22 g/mol
InChI Key: ZDOWGOCJXFRDOM-UHFFFAOYSA-N
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Description

1,2-Dimethylindoline (CAS Number: 26216-93-3) is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol . It is a derivative of indoline, featuring a saturated carbon ring fused to a nitrogen-containing heterocycle. This structure is of significant interest in various fields of research. Compounds within the indoline family are extensively studied as core structures in medicinal chemistry and as building blocks for synthesizing more complex organic molecules . Furthermore, recent research into Liquid Organic Hydrogen Carriers (LOHCs) has highlighted the potential of indoline derivatives . LOHCs represent a promising technology for safe and efficient hydrogen storage and transport. The hydrogenated forms of related heterocyclic compounds, such as 1,2-Dimethylindole, can store hydrogen and release it upon demand through catalytic dehydrogenation, a key area of investigation for clean energy solutions . Researchers value this compound for its utility in synthetic organic chemistry and its potential applications in developing advanced materials and energy systems. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

26216-93-3

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1,2-dimethyl-2,3-dihydroindole

InChI

InChI=1S/C10H13N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-6,8H,7H2,1-2H3

InChI Key

ZDOWGOCJXFRDOM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

1,2-Dimethylindoline serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. It is involved in the preparation of:

  • Antihyperlipidemic agents : Compounds designed to lower lipid levels in the blood.
  • GSK-3β inhibitors : These inhibitors are explored for their potential in treating various diseases, including Alzheimer's and bipolar disorder .

Case Study : Research has demonstrated that derivatives of this compound can effectively inhibit GSK-3β activity, indicating a promising avenue for drug development targeting neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound is employed to create complex molecules. Its applications include:

  • Building block for functionalized indoles : Used to synthesize 3-functionalized indoles and cyanoindoles.
  • Reactions : Participates in iso-Nazarov cyclizations and the preparation of trifluoromethylindoles .

Data Table : Applications in Organic Synthesis

ApplicationDescription
Building block for functionalized indolesPrecursor for synthesizing various indole derivatives
Nazarov cyclizationInvolved in cyclization reactions for complex structures
Preparation of trifluoromethylindolesReactant for introducing trifluoromethyl groups

Material Science

This compound is utilized in developing advanced materials such as polymers and coatings. These materials exhibit enhanced thermal and mechanical properties, making them suitable for various industrial applications.

Case Study : Research indicates that incorporating this compound into polymer matrices can significantly improve their mechanical strength and thermal stability, thereby broadening their application scope in industries like automotive and aerospace .

Agricultural Chemistry

The compound is being investigated for its potential use in agrochemicals. Its applications include:

  • Development of pesticides and herbicides : Enhancing the efficacy of agricultural chemicals to improve crop yields.

Data Table : Agricultural Applications

ApplicationDescription
PesticidesDevelopment of more effective pest control agents
HerbicidesFormulation of herbicides with improved selectivity

Biochemical Research

This compound plays a significant role in biochemical studies related to enzyme activity and metabolic pathways. It aids researchers in understanding biological processes that could lead to new therapeutic targets.

Case Study : Studies have shown that this compound derivatives can modulate enzyme activity within metabolic pathways, providing insights into potential treatments for metabolic disorders .

Hydrogen Storage Applications

Recent research highlights the potential of this compound as a liquid organic hydrogen carrier (LOHC). It demonstrates favorable kinetics for hydrogenation and dehydrogenation processes:

  • Hydrogen storage capacity : The compound can store hydrogen efficiently, making it a candidate for sustainable energy solutions.

Data Table : Hydrogen Storage Properties

PropertyValue
Temperature for hydrogenation140 °C
Pressure7 MPa
Dehydrogenation conditionsComplete at 200 °C

Comparison with Similar Compounds

1,2-Dimethylindoline vs. 1,2-Dimethylindole

The primary distinction lies in the aromaticity of the core structure:

  • This compound (C₁₀H₁₃N): A saturated indoline derivative with a five-membered ring system, resulting in reduced aromaticity and increased flexibility .
  • 1,2-Dimethylindole (C₁₀H₁₁N, CAS 875-79-6): An aromatic indole derivative with a planar, six-membered ring. Its molecular weight is 145.20 g/mol , slightly lower due to the absence of two hydrogen atoms .
Property This compound 1,2-Dimethylindole
Molecular Formula C₁₀H₁₃N C₁₀H₁₁N
Molecular Weight 147.2169 g/mol 145.20 g/mol
Aromaticity Non-aromatic (saturated ring) Aromatic (unsaturated ring)
Key Applications Potential intermediates in synthesis; limited data on biological activity Pharmaceuticals, dyes, and coordination chemistry

Chemical Reactivity :

  • This compound ’s saturated structure makes it less reactive toward electrophilic substitution compared to 1,2-Dimethylindole , which undergoes typical indole reactions (e.g., electrophilic substitution at position 3) .
  • The reduced ring in indoline derivatives may enhance stability under oxidative conditions, suggesting utility in catalytic or material science applications .

Comparison with Ethyl-Substituted Indole Derivatives

1,2-Dimethyl-1H-indole-3-ethylamine (CAS 17726-03-3) introduces an ethylamine group at position 3, altering its functional properties:

  • Molecular Formula : C₁₂H₁₆N₂ (188.27 g/mol ), with increased polarity due to the amine group .
  • Applications : Likely used in pharmaceutical research (e.g., neurotransmitter analogs), contrasting with this compound’s underexplored biological roles .

Positional Isomers: 1,2- vs. 1,3-Dimethylindoline

While direct data on 1,3-Dimethylindoline is absent in the provided evidence, structural analogies from chelating ligands (e.g., 1,2- vs. 1,3-diimine ligands) suggest that positional isomerism significantly impacts steric and electronic properties . For example:

  • A hypothetical 1,3-Dimethylindoline would have methyl groups separated by one carbon, possibly altering solubility and reactivity.

Comparison with Non-Indoline Compounds

  • Its planar aromatic structure contrasts sharply with this compound’s non-aromatic, heterocyclic nature. Applications of o-Xylene include solvent use and phthalic anhydride production, unrelated to indoline chemistry .
  • Ethylene Dichloride (1,2-Dichloroethane): A chlorinated hydrocarbon with distinct toxicity and industrial applications (e.g., PVC production), highlighting the diversity of 1,2-disubstituted compounds .

Preparation Methods

Platinum-Catalyzed Reductive Cyclization

A high-yield method involves the hydrogenation of 1,2-dimethylindole using platinum on carbon (Pt/C) under reductive conditions. In a typical procedure, 1,2-dimethylindole is dissolved in toluene with formic acid (HCO₂H) as a hydrogen donor and phenylsilane (PhSiH₃) as a reducing agent. The reaction proceeds at 80°C for 15 hours, achieving a 78% isolated yield.

Reaction Conditions

ParameterValue
CatalystPt/C (0.1 mol%)
SolventToluene
Temperature80°C
Time15 h
Yield78%

This method avoids harsh reagents and is scalable for industrial production due to its compatibility with continuous-flow systems.

Sodium Cyanoborohydride-Mediated Reduction

Reduction of 1,2-Dimethylindole

1,2-Dimethylindole is reduced to 1,2-dimethylindoline using sodium cyanoborohydride (NaBH₃CN) in acetic acid. The reaction is conducted at room temperature, with the indole’s aromatic ring selectively hydrogenated to form the saturated indoline structure.

Procedure

  • Substrate : 1,2-Dimethylindole (0.3 mmol)

  • Reductant : NaBH₃CN (2.0 equiv)

  • Solvent : Acetic acid (1.5 M)

  • Time : 2 h

  • Yield : 83%

This method is noted for its mild conditions and high selectivity, though it requires careful pH control to prevent over-reduction.

Continuous-Flow Reductive Methylation

Trickle-Bed Reactor Systems

A continuous-flow approach enables efficient N-methylation of indoline derivatives. Using a packed-bed reactor with Pt/C and W50 cellulose, 1-methylindoline reacts with formaldehyde under hydrogen gas. The process achieves 95% yield at 80°C with a substrate flow rate of 0.1 mL/min.

Optimized Parameters

ParameterValue
CatalystPt/C (0.005 mmol) + W50 cellulose
Hydrogen Flow Rate15 mL/min
Temperature80°C
Residence Time12 h

This method minimizes waste and enhances reproducibility, making it suitable for large-scale synthesis.

Rhodium-Catalyzed C–H Functionalization

Enol vs. Oxocarbenium Ylide Pathways

Rhodium(II) catalysts, such as Rh₂(HCO₂)₄, facilitate C–H insertion reactions to form indoline derivatives. In a representative study, methyl phenyldiazoacetate reacts with 1,2-dimethylindole in dichloroethane (DCE) and dimethyl sulfoxide (DMSO), yielding C–H insertion products at 80°C.

Key Observations

  • Catalyst : Rh₂(HCO₂)₄ (5 mol%)

  • Solvent : DCE:DMSO (10:1)

  • Yield : 95%

  • Mechanism : Nucleophilic attack at the carbene generates a carbonium ylide intermediate, followed by proton transfer.

This method is prized for its atom economy but requires specialized catalysts and controlled conditions.

Comparative Analysis of Methods

Yield and Scalability

MethodYieldScalabilityEnvironmental Impact
Pt/C Hydrogenation78%HighLow (reusable catalyst)
NaBH₃CN Reduction83%ModerateModerate (acid waste)
Continuous-Flow95%Very HighLow (solvent recovery)
Rh-Catalyzed C–H95%LowHigh (toxic catalysts)

Industrial Applications

Continuous-flow systems are favored for bulk production due to their efficiency and reduced solvent use. In contrast, Rh-catalyzed methods are limited to niche applications despite high yields .

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